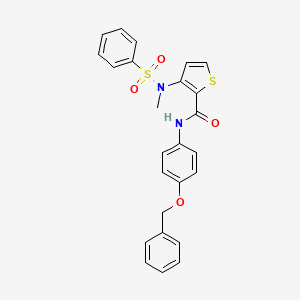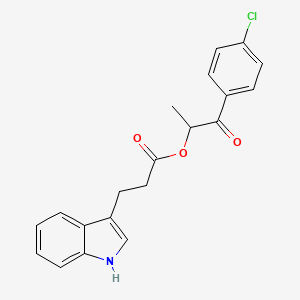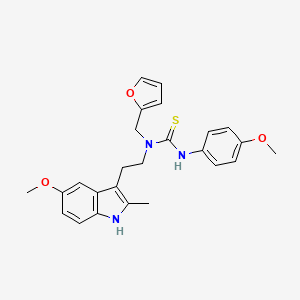
2-Cyclopentyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring attached to a carboxyl group and a cyclopentyl group. The pyrrole ring and its carboxyl substituent are close to coplanar .Chemical Reactions Analysis
Pyrrole derivatives, including 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Applications De Recherche Scientifique
Organocatalysis and Synthesis of Pyrroles
Pyrrole-3-carboxylic acid plays a crucial role in the construction of pyrrole rings. Organocatalysis, a powerful synthetic tool, has been employed for the efficient synthesis of these 5-membered aza heterocycles. Researchers have developed various organocatalytic approaches to access pyrroles, considering both synthetic efficiency and green chemistry principles .
Cholecystokinin Antagonists
This compound serves as a precursor for the synthesis of cholecystokinin antagonists. Cholecystokinin is a peptide hormone involved in digestion and appetite regulation. Modulating its activity can have therapeutic implications for gastrointestinal disorders .
Benzopyran Antihypertensives
Pyrrole-3-carboxylic acid derivatives contribute to the development of benzopyran-based antihypertensive agents. These compounds may help manage blood pressure by targeting specific receptors or pathways .
Electrochemical Sensors
Researchers have explored the electrochemical behavior of pyrrole-3-carboxylic acid. It has been used to modify pencil graphite electrodes, creating single-use sensors for detecting neurotransmitters like dopamine. Such sensors find applications in clinical diagnostics and neuroscience research .
Polymer Materials
Pyrrole-3-carboxylic acid can be incorporated into polymer materials. For instance, it has been utilized in the preparation of poly(pyrrole-3-carboxylic acid)-modified electrodes. These modified electrodes exhibit selective and sensitive responses, making them valuable for biosensing applications .
In Vivo Biological Studies
Researchers have synthesized derivatives of pyrrole-3-carboxylic acid to study their biological activities. For example, 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been investigated for its hydrolytic stability and in vivo effects .
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopentyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-5-6-11-9(8)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDSPPUHWEBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1H-pyrrole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


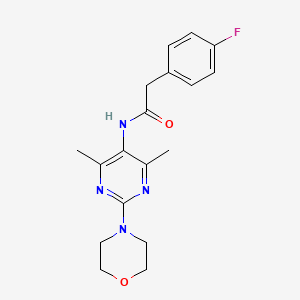
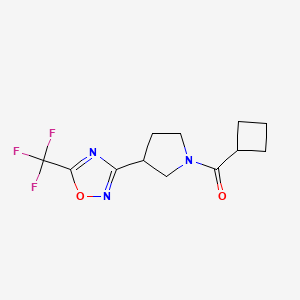
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)
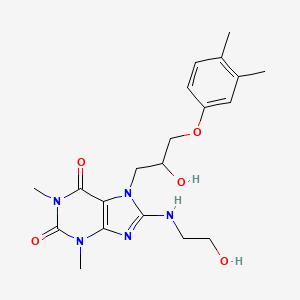
![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)
![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
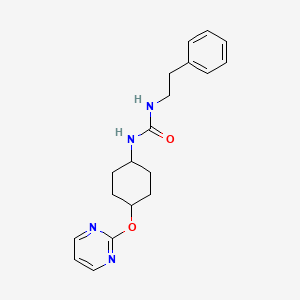
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
